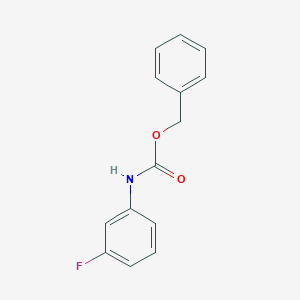

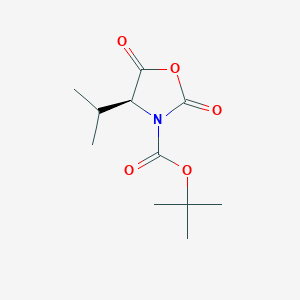

Ethyl allyl(2-oxoethyl)carbamate

概览

描述

Ethyl carbamate (EC) is a compound that has been studied for its carcinogenic potential and its ability to form adducts with macromolecules such as DNA and hemoglobin. The compound is bioactivated by CYP2E1 to form a reactive epoxide, which can then react with biological macromolecules .

Synthesis Analysis

The synthesis of ethyl carbamate derivatives has been explored in various studies. For instance, ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates were synthesized using liquid-liquid phase transfer catalysis, which offers advantages such as mild conditions and high yield . Another study reported the synthesis of a tolane derivative, ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, which is a promising material for nonlinear optics .

Molecular Structure Analysis

The molecular structure of ethyl carbamate derivatives has been characterized using techniques such as X-ray diffraction. For example, the tolane derivative mentioned above has several crystal forms, and its non-centrosymmetric structure is crucial for its application in nonlinear optics .

Chemical Reactions Analysis

Ethyl carbamate undergoes various chemical reactions in vivo, leading to the formation of adducts such as N-(2-oxoethyl)valine in hemoglobin and 7-(2-oxoethyl)guanine in DNA. These adducts are formed through the metabolic activation pathway of ethyl carbamate and are believed to play a role in the carcinogenic process .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carbamate and its derivatives are influenced by their molecular structure. For instance, the presence of a hydrogen bond in the tolane derivative contributes to its non-centrosymmetric geometry, which is essential for its optical properties . Additionally, the toxicological effects of ethyl carbamate on human hepatocellular carcinoma cells (HepG2) have been studied, revealing that EC treatment affects multiple metabolic pathways, induces oxidative stress, and disrupts membrane integrity .

科研应用

化学合成中的应用

化合物乙基烯丙基(2-氧乙基)氨基甲酸酯及其衍生物在化学合成领域中得到了积极研究,特别是在涉及氨基甲酸酯的反应中。例如,已经开发了氨基甲酸酯和烯丙基碳酸酯之间的直接反应,形成支链状、方便保护的一级烯丙基胺,具有高区域选择性和对映选择性。这个过程涉及使用金属环状铱催化剂,对于从芳基、杂环基和烷基取代的烯丙基碳酸酯和各种氨基甲酸酯中合成受保护胺的效率是显著的(Weix et al., 2009)。

分析技术的进展

在各种基质中对氨基甲酸酯化合物进行分析检测和定量方面取得了相当大的进展。例如,表面增强拉曼散射(SERS)已被用于酒精饮料中乙基氨基甲酸的定量检测,使用银包覆的金纳米颗粒胶体作为SERS放大器。这种方法在食品和饮料行业中对乙基氨基甲酸的原位评估和鉴定显示出显著的潜力(Yang et al., 2013)。

环境和毒理学研究

乙基氨基甲酸已被确认为发酵食品和酒精饮料中广泛存在的化学物质,并被国际癌症研究机构(IARC)分类为2A类致癌物。最近的研究突出了了解乙基氨基甲酸的形成、代谢和潜在毒性效应的重要性,从而通过物理、化学、酶和基因工程方法开发减轻策略。天然产物在提供保护以对抗乙基氨基甲酸诱导的毒性方面也是一个重点,强调了这种化合物在食品安全和环境健康中的重要性(Gowd et al., 2018)。

Safety And Hazards

Ethyl allyl(2-oxoethyl)carbamate is classified with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

性质

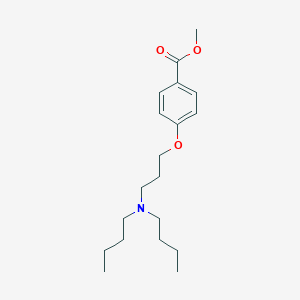

IUPAC Name |

ethyl N-(2-oxoethyl)-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-5-9(6-7-10)8(11)12-4-2/h3,7H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQODTFRDRREIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(CC=C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl allyl(2-oxoethyl)carbamate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

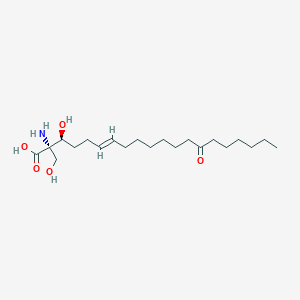

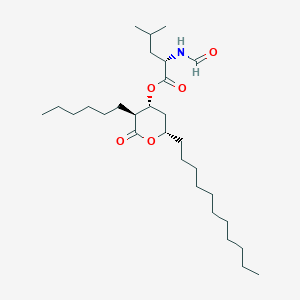

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)

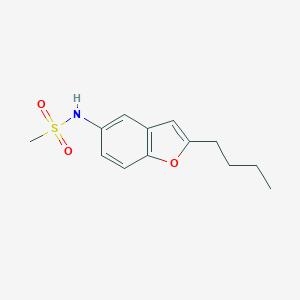

![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)

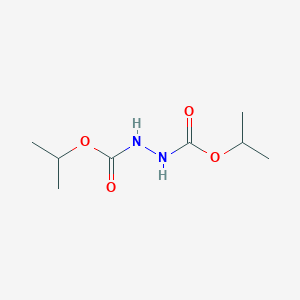

![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)